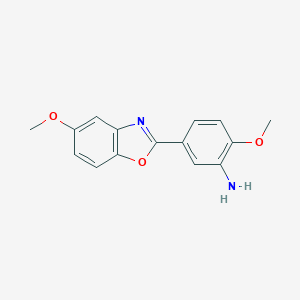

![molecular formula C11H11N5S B509586 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 874591-57-8](/img/structure/B509586.png)

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

説明

The compound “3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, such as the compound , can originate from triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide . The synthetic methods of triazole compounds from various nitrogen sources have been summarized .科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, are pivotal in bioorganic and medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. The structural modification and synthesis of such compounds offer a wide array of molecular designs for potential therapeutic agents, highlighting their versatility and importance in drug discovery and development (Koval et al., 2022).

Antibacterial Activity

1,2,4-Triazole-containing hybrids exhibit significant antibacterial activity against various strains, including drug-resistant forms. These compounds act as potent inhibitors of essential bacterial enzymes and proteins, showcasing their potential as novel anti-S. aureus agents. This underlines the importance of triazole and thiadiazole hybrids in addressing antibiotic resistance, a major public health concern (Li & Zhang, 2021).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole are crucial in the development of synthetic drugs and other applications. These derivatives are used in various fields, including pharmaceutical, agricultural, and engineering, highlighting the importance of 1,2,4-triazole derivatives in modern chemistry and industry (Parchenko, 2019).

Pharmacological Potential of Heterocyclic Systems

The pharmacological potential of 1,2,4-triazole derivatives is highlighted by their wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The synthesis of biologically active derivatives among 1,2,4-triazoles offers promising directions for scientific research, aiming at the discovery of new therapeutic agents (Ohloblina, 2022).

将来の方向性

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . The design of second-order NLO active organic chromophores with better performance for optoelectronic applications is another potential area of research .

作用機序

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been reported to inhibitMtb shikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

It can be inferred from related studies that the compound might interact with its target protein (like mt sd) and inhibit its function . This inhibition could lead to disruption in the biosynthesis of chorismate, affecting the metabolic processes of the target organism .

Biochemical Pathways

The compound potentially affects the shikimate pathway by inhibiting the Mt SD enzyme . The shikimate pathway is responsible for the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds . By inhibiting Mt SD, the compound disrupts this pathway, leading to downstream effects on the organism’s metabolism .

Result of Action

The result of the compound’s action would be the disruption of the shikimate pathway due to the inhibition of the Mt SD enzyme . This could potentially lead to a decrease in the synthesis of aromatic compounds, affecting the growth and survival of the target organism . In the context of antibacterial activity, this could result in the inhibition of bacterial growth .

生化学分析

Biochemical Properties

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to antimicrobial effects. Additionally, the compound interacts with tubulin, inhibiting its polymerization and thus exhibiting anticancer properties .

Cellular Effects

The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, it alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine exerts its effects through various mechanisms. It binds to the active site of shikimate dehydrogenase, inhibiting its activity and disrupting the biosynthesis of aromatic amino acids . The compound also binds to tubulin, preventing its polymerization and thus inhibiting cell division . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA . These interactions lead to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as shikimate dehydrogenase and tubulin, affecting their activity and altering metabolic flux . The compound also influences metabolite levels by inhibiting key metabolic enzymes, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and its therapeutic potential.

Transport and Distribution

The transport and distribution of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to specific proteins, facilitating its distribution to different cellular compartments . This distribution is crucial for the compound’s activity, as it ensures that it reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as shikimate dehydrogenase and tubulin . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are essential for the compound’s biochemical and cellular effects, as they determine its accessibility to target biomolecules.

特性

IUPAC Name |

3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZLSIKQZVEEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164322 | |

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874591-57-8 | |

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874591-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509540.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)

![(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509574.png)

![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)

![[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B509578.png)